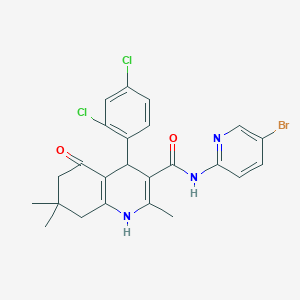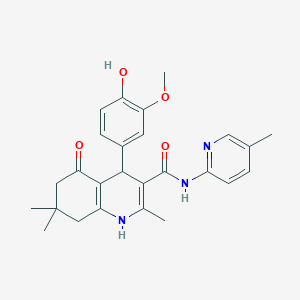
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor works by binding to the bromodomain of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing it from interacting with acetylated histones and other transcription factors. This leads to the suppression of oncogenic gene expression and the promotion of apoptosis in cancer cells. Additionally, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the replication of human papillomavirus (HPV) and hepatitis B virus (HBV). Additionally, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to increase insulin sensitivity, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity for N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, making it a valuable tool for studying the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in gene expression regulation. However, one of the limitations of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are many potential future directions for the study of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. One area of interest is the development of more potent and selective N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors with longer half-lives. Additionally, the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of active research. Finally, the combination of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy, is an area of interest for improving cancer treatment outcomes.
Conclusion
In conclusion, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it a valuable tool for studying the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in gene expression regulation, and its anti-cancer and anti-inflammatory properties make it a potential treatment for a variety of diseases. However, its relatively short half-life and limitations in vivo highlight the need for further research and development.
Métodos De Síntesis
The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the condensation of 2,4-dichlorophenylacetonitrile with 5-bromo-2-pyridinecarboxaldehyde, followed by reduction and cyclization to form the quinoline ring. The final step involves the introduction of the carboxamide group to the quinoline ring. The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been optimized to increase yield and purity, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a member of the bromodomain and extraterminal domain (BET) protein family, which plays a crucial role in gene expression regulation. Inhibiting N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to suppress the growth of cancer cells, making it a promising target for cancer therapy.
Propiedades
Nombre del producto |
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H22BrCl2N3O2 |
Peso molecular |
535.3 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H22BrCl2N3O2/c1-12-20(23(32)30-19-7-4-13(25)11-28-19)21(15-6-5-14(26)8-16(15)27)22-17(29-12)9-24(2,3)10-18(22)31/h4-8,11,21,29H,9-10H2,1-3H3,(H,28,30,32) |
Clave InChI |
STPXDHXLWFLOPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)